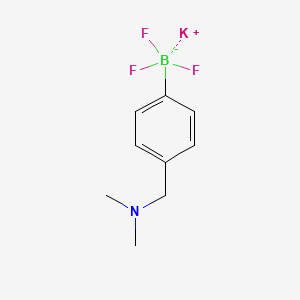

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate

Description

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate is an organoboron compound characterized by a phenyl ring substituted at the para position with a (dimethylamino)methyl group (-CH₂NMe₂) and a trifluoroborate (BF₃K) moiety. This structure combines the electron-donating effects of the dimethylamino group with the stability of the trifluoroborate salt, making it valuable in cross-coupling reactions and medicinal chemistry.

Properties

IUPAC Name |

potassium;[4-[(dimethylamino)methyl]phenyl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BF3N.K/c1-14(2)7-8-3-5-9(6-4-8)10(11,12)13;/h3-6H,7H2,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAURXKDHUCWDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CN(C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BF3KN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate typically involves the reaction of 4-((dimethylamino)methyl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under inert atmosphere conditions . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key electrophilic partner in Pd-catalyzed Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures.

Key Findings :

-

Catalytic System : Optimal performance is achieved with PdCl₂·taPhos (di-tert-butyl(4-dimethylamino)phenylphosphine) and Cs₂CO₃ in toluene/water (3:1) at 100°C, yielding >90% conversion .

-

Substrate Scope : Reacts efficiently with aryl bromides containing electron-withdrawing (-NO₂, -CN) and electron-donating (-OMe) groups (Table 1).

-

Mechanistic Role : The trifluoroborate group undergoes oxidative addition to form a Pd(II) intermediate, followed by transmetalation and reductive elimination .

Table 1: Representative Suzuki-Miyaura Coupling Outcomes

| Aryl Bromide | Product Yield (%) | Selectivity | Conditions |

|---|---|---|---|

| 4-Bromonitrobenzene | 92 | >99:1 | PdCl₂·taPhos, 100°C |

| 4-Bromoanisole | 88 | 95:5 | PdCl₂·taPhos, 100°C |

| 2-Bromopyridine | 78 | 90:10 | Pd(OAc)₂, SPhos, 80°C |

Oxidation to Phenolic Derivatives

The trifluoroborate group undergoes rapid oxidation to a phenolic -OH group under mild conditions, preserving other functional groups.

Oxone®-Mediated Oxidation :

-

Reaction Time : Completes in 2 minutes at room temperature .

-

Functional Group Tolerance : Nitriles, esters, and alkenes remain intact (e.g., (Z)-(4-(4-cyanobut-1-en-1-yl)phenyl)trifluoroborate → phenol with 98% yield) .

-

Mechanism : Involves hydroxylation via a boron-oxygen intermediate, followed by acid workup .

Table 2: Oxidation of Functionalized Derivatives

| Substrate | Product | Yield (%) |

|---|---|---|

| 4-Formylphenyltrifluoroborate | 4-Hydroxybenzaldehyde | 95 |

| 4-(Benzyloxy)phenyltrifluoroborate | 4-(Benzyloxy)phenol | 97 |

| 4-Nitrophenyltrifluoroborate | 4-Nitrophenol | 91 |

Chemoselective Transformations

The dimethylaminomethyl group enables selective modifications without disrupting the trifluoroborate core.

Highlighted Reactions :

-

Wittig Olefination : Reacts with ylides to form α,β-unsaturated carbonyl derivatives (e.g., synthesis of (Z)-4-(4-cyanobut-1-en-1-yl)phenol) .

-

Copper-Catalyzed Borylation : Participates in 1,4-additions to α,β-unsaturated amides, yielding enantioenriched β-trifluoroborato carbonyl compounds (er = 93:7) .

Key Considerations :

-

Solvent Effects : THF/ethanol mixtures enhance reaction rates and enantioselectivity in asymmetric syntheses .

-

Ligand Design : Bulky phosphine ligands (e.g., Josiphos) improve stereochemical outcomes in Pd/Ni-catalyzed reactions .

Stability and Handling

-

Solubility : Highly soluble in polar aprotic solvents (DMF, THF) but insoluble in hexane .

-

Storage : Stable under inert atmospheres at 2–8°C; decomposes upon prolonged exposure to moisture .

This compound’s versatility in cross-coupling, oxidation, and chemoselective reactions positions it as a cornerstone in modern organoboron chemistry. Ongoing research explores its applications in materials science and pharmaceutical synthesis, leveraging its unique electronic and steric properties.

Scientific Research Applications

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The trifluoroborate compound transfers its aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The dimethylamino-methyl substituent distinguishes this compound from other aryltrifluoroborates. Below is a comparative analysis with key analogs:

*Estimated based on formula C₁₀H₁₃BF₃KN.

Key Observations :

- Electron-Donating Groups (e.g., -OCH₃, -CH₂NMe₂): Enhance nucleophilicity, improving reactivity in cross-coupling reactions. The dimethylamino group in the target compound offers stronger activation than methoxy .

- Electron-Withdrawing Groups (e.g., -Cl, -CF₃): Reduce electron density, favoring electrophilic substitution resistance but stabilizing intermediates in fluorination .

- Hybrid Substituents (e.g., -SC₂H₅): Provide unique coordination sites for transition-metal catalysis .

Example Yields :

- Target Analog (Dimethylamino/CF₃): 49% yield via nBuLi/B(OMe)₃ .

- Piperidine-Modified Furans : 74% yield using reductive amination with Pd(OAc)₂ .

Spectroscopic and Physical Properties

NMR Data:

- ¹⁹F NMR Shifts: Target Analog (Dimethylamino/CF₃): δ -136.5 . Methoxyphenyl: δ -140.5 .

- ¹H NMR: Dimethylamino groups typically resonate at δ 2.10–3.44 (e.g., piperidine analogs ).

Melting Points:

- Piperidine-furan derivatives: >200°C .

- Ethylthio analogs: Not reported, but sulfur-containing compounds often have lower melting points than aryloxy derivatives.

Reactivity in Cross-Coupling Reactions

- Electron-Rich Arenes (e.g., target compound): Act as efficient nucleophiles in Suzuki-Miyaura couplings. Methoxyphenyltrifluoroborates show higher turnover than chloro analogs .

- Steric Effects : Bulky groups (e.g., tert-butyl in ) reduce reaction rates but improve selectivity.

- Aminoalkyl Functionality: Enhances solubility in polar solvents, facilitating homogeneous catalysis .

Biological Activity

Potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate, with the CAS number 1988699-55-3, is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity based on available literature, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₂BF₃K

- Molecular Weight : 241.10 g/mol

- Purity : ≥98%

- Storage Conditions : Inert atmosphere, 2-8°C

Synthesis

The synthesis of this compound typically involves the reaction of 4-(dimethylaminomethyl)phenylboronic acid with potassium trifluoride under controlled conditions. This process is essential for producing high-purity compounds used in biological assays.

The biological activity of this compound is primarily linked to its ability to participate in cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds in organic synthesis. The trifluoroborate moiety enhances the reactivity of the compound, allowing it to interact with various biological targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation. The mechanism involves binding to the active site of enzymes, thereby blocking substrate access and inhibiting their activity.

- Cellular Uptake : The dimethylamino group enhances lipophilicity, facilitating cellular uptake and potentially increasing bioavailability.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These results indicate a promising profile for further development as an anticancer agent.

Mechanistic Studies

Mechanistic studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased levels of Annexin V positive cells, indicating early apoptotic events.

Case Studies

- Study on MCF-7 Cells : A study conducted by Nutt et al. (2023) evaluated the effect of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial depolarization.

- In Vivo Studies : In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in tumor growth inhibition compared to control groups, suggesting its potential as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing potassium (4-((dimethylamino)methyl)phenyl)trifluoroborate?

The compound is typically synthesized via a two-step procedure:

- Step 1 : Lithiation of 4-((dimethylamino)methyl)bromobenzene using n-BuLi in dry THF at -78°C under inert atmosphere .

- Step 2 : Quenching the lithiated intermediate with B(Oi-Pr)₃, followed by treatment with KHF₂ to yield the trifluoroborate salt . Key considerations: Strict anhydrous conditions, temperature control (-78°C), and inert gas (N₂/Ar) purging are critical to prevent side reactions.

Q. How is this compound characterized spectroscopically?

- ¹H/¹³C NMR : The dimethylamino group (-N(CH₃)₂) resonates at δ ~2.2 ppm (singlet, 6H) in ¹H NMR, while the aromatic protons appear as distinct multiplets (δ 6.8–7.4 ppm). ¹³C NMR confirms the quaternary boron-bound carbon (δ ~150–160 ppm) .

- ¹⁹F NMR : A characteristic triplet at δ ~-135 ppm (J = 30–70 Hz) confirms BF₃⁻ coordination .

- HRMS : Used to verify molecular ion peaks (e.g., [M-K]⁻) .

Q. What are the primary reaction applications of this compound in organic synthesis?

- Suzuki-Miyaura Cross-Coupling : Acts as an arylboron nucleophile with aryl/heteroaryl halides (e.g., aryl chlorides) using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) .

- Copper-Catalyzed Etherification : Reacts with aliphatic alcohols under Cu(OAc)₂ catalysis and DMAP ligand to form aryl ethers .

- Umpolung Reactions : Participates in benziodoxolone-mediated alkyne functionalization .

Q. What safety precautions are required when handling this compound?

- Hazards : Classified as acutely toxic (oral, dermal) and a severe eye/skin irritant (GHS Category 1) .

- Protocols : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers under inert gas .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this trifluoroborate?

- Catalyst Screening : Pd catalysts (e.g., PdCl₂(dppf)) with electron-rich ligands (XPhos) improve turnover with sterically hindered substrates .

- Additives : K₂CO₃ or CsF enhances transmetalation efficiency by stabilizing borate intermediates .

- Solvent Effects : Mixed solvents (THF/H₂O) or toluene/EtOH systems reduce hydrolysis of the trifluoroborate .

Q. What mechanistic insights explain the role of the dimethylamino group in this compound’s reactivity?

- Electronic Effects : The -N(CH₃)₂ group is strongly electron-donating, activating the aryl ring for nucleophilic attack in cross-coupling.

- Chelation Assistance : In Cu-catalyzed reactions, the dimethylamino group may coordinate to Cu(II), stabilizing transition states and accelerating oxidative addition .

Q. How does moisture sensitivity impact experimental reproducibility, and how can it be mitigated?

- Challenges : Hydrolysis of the trifluoroborate to boronic acid under humid conditions leads to side reactions.

- Solutions : Use molecular sieves (4 Å) in reactions, pre-dry solvents (<10 ppm H₂O), and employ Schlenk techniques for moisture-sensitive steps .

Q. How can contradictions in reported catalytic efficiencies be resolved?

- Case Study : Conflicting yields in etherification reactions (e.g., 40–85%) may arise from ligand choice (DMAP vs. pyridine) or oxygen sensitivity. Systematic studies under controlled O₂ levels (e.g., O₂ vs. N₂ atmosphere) clarify these discrepancies .

- Data Validation : Reproduce protocols with identical catalyst loadings, solvent batches, and temperature profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.